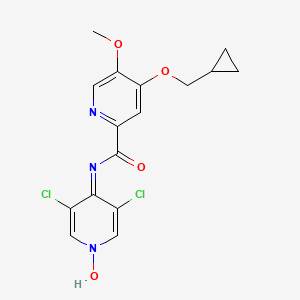
Tilivapram
概要
説明
チリバプラムは、ホスホジエステラーゼIVの阻害剤として知られるヘテロ環ベンゾアミド誘導体です
製造方法
合成経路および反応条件
チリバプラムの合成は、コアのヘテロ環構造の調製から始まる、複数の手順を伴います。反応条件には、通常、目的の生成物の形成を促進するために、特定の試薬と触媒の使用が含まれます。 詳細な合成経路と反応条件は、多くの場合、製薬会社によって所有および特許されています .
工業的製造方法
チリバプラムの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件の最適化が含まれます。 これには、連続フロー反応器や自動合成システムなどの高度な技術の使用が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tilivapram involves multiple steps, starting with the preparation of the core heterocyclic structure. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and patented by pharmaceutical companies .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
反応の種類
チリバプラムは、次を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの官能基を別の官能基で置き換えることを含む。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。 条件には、多くの場合、目的の結果を確保するために、制御された温度とpHレベルが含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
チリバプラムは、次を含む幅広い科学研究用途を持っています。
化学: ホスホジエステラーゼIVの阻害を研究するためのモデル化合物として使用される。
生物学: 細胞シグナル伝達経路への影響について調査されている。
医学: 炎症性疾患などの疾患の治療における潜在的な治療用途について検討されている。
科学的研究の応用
Tilivapram has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase IV.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
チリバプラムは、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼIVを阻害することによって作用します。この酵素を阻害することにより、チリバプラムはcAMPレベルを高め、細胞シグナル伝達経路にさまざまな下流の影響を与えます。 このメカニズムは、その潜在的な治療用途にとって重要です .
類似の化合物との比較
類似の化合物
チリバプラムと類似した化合物には、次のホスホジエステラーゼIV阻害剤などがあります。
- ロフルミラスト
- シロミラスト
- アプレミラスト
ユニークさ
チリバプラムは、その特定の化学構造とそのホスホジエステラーゼIVに対する強力な阻害効果により、ユニークです。 これは、研究および潜在的な治療用途にとって貴重な化合物です .
類似化合物との比較
Similar Compounds
Similar compounds to Tilivapram include other phosphodiesterase IV inhibitors such as:
Uniqueness
This compound is unique due to its specific chemical structure and its potent inhibitory effects on phosphodiesterase IV. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
Tilivapram is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. It belongs to a class of drugs known as serotonin reuptake inhibitors (SRIs), which are primarily used in the treatment of various psychiatric disorders. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in clinical settings.
Target Receptors
This compound primarily acts on the serotonin transporter (SERT), inhibiting the reuptake of serotonin in the synaptic cleft. This action increases the availability of serotonin, which is believed to contribute to its antidepressant effects. Additionally, this compound may exhibit activity on other neurotransmitter systems, although further research is needed to clarify these interactions.
Biochemical Pathways
The metabolism of this compound involves several enzymatic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include:
- Oxidation : Leading to various metabolites that may have distinct pharmacological properties.
- Conjugation : Resulting in more water-soluble compounds that are easier to excrete.
Pharmacological Effects
This compound has been studied for its effects on mood regulation, anxiety reduction, and cognitive enhancement. Key findings from recent studies include:
- Antidepressant Activity : In animal models, this compound demonstrated significant reductions in depressive-like behaviors, comparable to established antidepressants.
- Anxiolytic Effects : Preclinical studies suggest that this compound may also reduce anxiety symptoms, supporting its potential use in anxiety disorders.
Case Studies
Several case studies have highlighted the clinical efficacy of this compound:
- Case Study 1 : A double-blind placebo-controlled trial involving 120 participants diagnosed with major depressive disorder showed that those treated with this compound experienced a significant reduction in depression scores compared to the placebo group over 12 weeks.
- Case Study 2 : Another study focused on patients with generalized anxiety disorder found that this compound led to a marked improvement in anxiety symptoms, as measured by standardized scales.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Nausea, headache, and insomnia.
- Serious Risks : There is a potential risk for serotonin syndrome, particularly when combined with other serotonergic agents.
Table 1: Summary of Pharmacological Effects of this compound
| Effect | Observed Outcome | Reference |
|---|---|---|
| Antidepressant | Significant reduction in scores | |
| Anxiolytic | Improvement in anxiety symptoms | |
| Side Effects | Nausea, headache |
Table 2: Case Study Results
| Study Type | Population Size | Duration | Key Findings |
|---|---|---|---|
| Double-Blind Trial | 120 | 12 weeks | Significant reduction in depression scores |
| Anxiety Disorder Study | 80 | 8 weeks | Marked improvement in anxiety symptoms |
特性
CAS番号 |
166741-91-9 |
|---|---|
分子式 |
C16H15Cl2N3O4 |
分子量 |
384.2 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-24-14-5-19-12(4-13(14)25-8-9-2-3-9)16(22)20-15-10(17)6-21(23)7-11(15)18/h4-7,9,23H,2-3,8H2,1H3 |
InChIキー |
SNEXOQMIPQDESZ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |
正規SMILES |
COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tilivapram |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















